molecular formula C10H16ClNO2 B6256955 1-(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride CAS No. 51267-08-4

1-(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride

Cat. No. B6256955
CAS RN: 51267-08-4
M. Wt: 217.7
InChI Key:
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Description

1-(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride (also known as 2C-H) is a phenethylamine derivative that is found in the psychedelic drug family. It is an analogue of mescaline and is closely related to the 2C-X series of drugs, which includes 2C-B, 2C-E, 2C-I, and 2C-T-7. It has been used in scientific research for its effects on the brain and behavior, and has also been used recreationally for its psychoactive effects.

Scientific Research Applications

2C-H has been used in scientific research for the study of its effects on the brain and behavior. It has been studied for its ability to induce changes in mood, perception, and cognition, as well as its ability to produce psychedelic effects. It has also been studied for its potential therapeutic applications, including its ability to reduce symptoms of depression and anxiety.

Mechanism of Action

2C-H acts as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood, perception, and cognition. It also produces an increase in the release of dopamine, which is thought to be responsible for its psychoactive effects.
Biochemical and Physiological Effects
2C-H has been found to have a variety of biochemical and physiological effects. It has been found to produce changes in the levels of certain neurotransmitters, including serotonin and dopamine. It has also been found to produce changes in the levels of certain hormones, such as cortisol and prolactin. Additionally, it has been found to produce changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

2C-H has several advantages and limitations for use in laboratory experiments. One of the primary advantages of 2C-H is that it is relatively easy to synthesize, and it can be synthesized in a variety of ways. Additionally, it is relatively safe to use in laboratory experiments, as it does not produce significant toxicity or other adverse effects. However, it does have some limitations, such as its relatively short duration of action and its tendency to produce tolerance quickly.

Future Directions

There are a number of potential future directions for the use of 2C-H in scientific research. One potential direction is to explore its potential therapeutic applications, such as its ability to reduce symptoms of depression and anxiety. Additionally, further research could be done to explore its effects on cognition, as well as its potential to produce psychedelic effects. Additionally, further research could be done to explore the biochemical and physiological effects of 2C-H, as well as its potential interactions with other drugs. Finally, further research could be done to explore the potential for 2C-H to be used as a diagnostic tool for various psychiatric disorders.

Synthesis Methods

2C-H is typically synthesized from the reaction of 2,5-dimethoxybenzaldehyde with methylamine hydrochloride. The reaction is catalyzed by hydrochloric acid, and the resulting product is a crystalline solid. The synthesis of 2C-H has been well-documented in the scientific literature and is relatively simple and straightforward.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane to form 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene, which is then reduced to 1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2,5-dimethoxy-4-methylbenzaldehyde", "nitroethane", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,5-dimethoxy-4-methylbenzaldehyde is reacted with nitroethane in the presence of a base such as potassium hydroxide to form 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene.", "Step 2: The nitropropene is reduced to 1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine using a reducing agent such as sodium borohydride.", "Step 3: The amine is reacted with hydrochloric acid to form the hydrochloride salt of 1-(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride." ] }

CAS RN

51267-08-4

Product Name

1-(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride

Molecular Formula

C10H16ClNO2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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